1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4-dimethylphenol, which can be derived from the cresol fraction of petroleum or coal tars by fractional distillation and extraction with aqueous alkaline solution . Subsequent steps involve the formation of the dioxoisoindoline structure through cyclization reactions, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for studies on its effects on various biological systems.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action would require experimental data to identify the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxoisoindoline derivatives and substituted phenols, such as:
- 2,4-Dimethylphenol (2,4-xylenol)
- Imidazole-containing compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H23NO5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H23NO5/c1-15-5-8-19(9-6-15)24(29)18(4)33-27(32)20-10-11-21-22(14-20)26(31)28(25(21)30)23-12-7-16(2)13-17(23)3/h5-14,18H,1-4H3 |
InChI Key |
AOWZLNPUYUYNRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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